molecular formula C10H13BrS B6294619 (3-Bromo-5-isopropylphenyl)(methyl)sulfane CAS No. 1807646-38-3

(3-Bromo-5-isopropylphenyl)(methyl)sulfane

Cat. No.: B6294619
CAS No.: 1807646-38-3
M. Wt: 245.18 g/mol
InChI Key: CVXZYMTUKVGUMU-UHFFFAOYSA-N
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Description

(3-Bromo-5-isopropylphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C10H13BrS and a molecular weight of 245.18 g/mol . This compound is characterized by the presence of a bromine atom, an isopropyl group, and a methylsulfane group attached to a phenyl ring. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-isopropylphenyl)(methyl)sulfane typically involves the bromination of 5-isopropylphenyl(methyl)sulfane. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

(3-Bromo-5-isopropylphenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-isopropylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The bromine atom and the methylsulfane group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    (3-Bromo-5-isopropylphenyl)(ethyl)sulfane: Similar structure but with an ethyl group instead of a methyl group.

    (3-Bromo-5-isopropylphenyl)(propyl)sulfane: Similar structure but with a propyl group instead of a methyl group.

    (3-Bromo-5-isopropylphenyl)(butyl)sulfane: Similar structure but with a butyl group instead of a methyl group.

Uniqueness: (3-Bromo-5-isopropylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylsulfane group differentiates it from other similar compounds and influences its interactions and applications .

Properties

IUPAC Name

1-bromo-3-methylsulfanyl-5-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrS/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXZYMTUKVGUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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